![molecular formula C14H14ClN3O2S B2936562 6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797637-26-3](/img/structure/B2936562.png)
6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Description
6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound that has gained attention due to its potential applications in scientific research. It is a pyridopyrimidine derivative that has been synthesized using various methods.
Scientific Research Applications
Crystal Structure Analysis and Interaction Patterns
Research has elucidated the crystal structures of pyrimidine derivatives, demonstrating significant interactions like hydrogen bonding. For example, a study on aminopyrimidine sulfonate/carboxylate interactions revealed the formation of hydrogen-bonded bimolecular ring motifs, showcasing the role of sulfonate groups in mimicking carboxylate anions' mode of association (Balasubramani, Muthiah, & Lynch, 2007). This insight is crucial for understanding the structural basis of the compound's interactions and potential applications in designing molecules with specific binding properties.
Antimicrobial Activities
Several studies have focused on synthesizing new tricyclic compounds, including derivatives of the 6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure, to evaluate their antimicrobial properties. Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds that exhibited significant antibacterial and antifungal activities (Mittal, Sarode & Vidyasagar, 2011). These findings highlight the potential of such compounds in developing new antimicrobial agents.
Antifungal and Antiviral Applications
Research into the synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives, including those containing sulfonamido moieties, has shown remarkable antifungal activity. El-Gaby, Gaber, Atalla, and Abd Al-Wahab (2002) demonstrated that these compounds, synthesized from N4-chloroacetylsulfanilamides, exhibited significant antifungal activity, suggesting their potential use in treating fungal infections (El-Gaby, Gaber, Atalla & Abd Al-Wahab, 2002).
Corrosion Inhibition
Pyrimidine derivatives have been investigated for their corrosion inhibition properties. Soltani et al. (2015) explored the inhibition of mild steel corrosion in acidic environments by pyrimidine-2-thione derivatives, demonstrating their effectiveness in protecting against corrosion through adsorption on the metal surface (Soltani, Behpour, Oguzie, Mahluji & Ghasemzadeh, 2015). This application is particularly relevant in industries where metal preservation is critical.
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives are crucial for understanding their chemical properties and potential applications. A study by Ajani et al. (2019) focused on the synthesis of novel pyrazole- and pyrimidine-based dihydropyrimidine-2(1H)-thione derivatives, highlighting their potential application in AIDS chemotherapy and as pharmacological agents (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku & Owoeye, 2019).
properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-10-12(15)3-2-4-14(10)21(19,20)18-6-5-13-11(8-18)7-16-9-17-13/h2-4,7,9H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPEWLSFSXXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
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